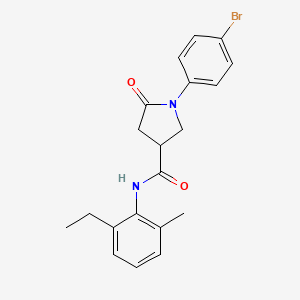

![molecular formula C20H20N2O2S B4014823 4-(2,5-dimethoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B4014823.png)

4-(2,5-dimethoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione

Vue d'ensemble

Description

The compound “4-(2,5-dimethoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione” is a type of quinazoline derivative . Quinazolines are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules . They are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity .

Synthesis Analysis

The synthesis of quinazoline derivatives has been studied extensively. For instance, quinazoline-2,4 (1H,3H)-diones can be prepared under atmospheric pressure in high yields from the reaction of CO2 with 2-aminobenzonitriles in the presence of [Bmim]Ac, which acts as a dual solvent–catalyst .Molecular Structure Analysis

The molecular structure of quinazoline derivatives has been evaluated using techniques such as FTIR, 1H-NMR, 13C-NMR, and Mass spectroscopy . These techniques provide detailed information about the molecular structure and the nature of the bonds within the molecule.Chemical Reactions Analysis

Quinazoline derivatives have been found to react with CO2 and 2-aminobenzonitriles to form quinazoline-2,4 (1H,3H)-diones . This reaction can proceed efficiently in water without any catalyst, and excellent yields have been obtained .Physical And Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives can be determined using various techniques. For instance, yields refer to isolate yield and melting points are measured by MEL-TEMP 3.0 melting point apparatus without correction .Applications De Recherche Scientifique

- CCG-21626 exhibits promising anticancer activity. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Mechanistic studies reveal interactions with specific cellular pathways, making it a potential lead compound for novel cancer therapies .

- In neuropharmacology, CCG-21626 has drawn attention due to its ability to modulate neurotransmitter systems. It shows neuroprotective effects against oxidative stress and excitotoxicity. Researchers explore its potential in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .

- CCG-21626 demonstrates anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes. It may be useful in conditions like rheumatoid arthritis, inflammatory bowel disease, and other immune-related disorders .

- Studies indicate that CCG-21626 possesses antimicrobial properties. It shows efficacy against bacteria, fungi, and some viruses. Researchers investigate its potential as a new class of antimicrobial agents .

- The compound’s vasodilatory effects and potential impact on blood pressure regulation have attracted interest. Researchers explore its role in managing hypertension and improving cardiovascular health .

- CCG-21626 is a subject of computational chemistry investigations. Researchers use it as a case study for molecular modeling, docking, and pharmacophore-based drug design. Its unique scaffold inspires the development of novel drug candidates .

Anticancer Research

Neuropharmacology and Neuroprotection

Anti-inflammatory Properties

Antimicrobial Activity

Cardiovascular Applications

Chemoinformatics and Drug Design

Mécanisme D'action

Target of Action

CCG-21626, also known as 4-(2,5-dimethoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione, primarily targets the RhoA transcriptional signaling pathway . RhoA is a small GTPase protein known to regulate various cellular processes, including cell adhesion, migration, and proliferation .

Mode of Action

CCG-21626 acts downstream of Rho, blocking SRE.L-driven transcription stimulated by various proteins . It inhibits transcription activated by MKL1, a coactivator and oncogene, without altering DNA binding . This suggests a mechanism targeting MKL/SRF-dependent transcriptional activation .

Biochemical Pathways

The compound affects the Rho/SRF pathway, which plays a crucial role in several cellular processes. Inhibition of this pathway by CCG-21626 can disrupt the transcriptional responses of the Rho pathway in cancer .

Pharmacokinetics

The pharmacokinetics knowledge base (pkkb) provides a comprehensive database of pharmacokinetic and toxic properties for drugs

Result of Action

CCG-21626 displays activity in several in vitro cancer cell functional assays. It potently inhibits lysophosphatidic acid–induced DNA synthesis in PC-3 prostate cancer cells . It also inhibits the growth of RhoC-overexpressing melanoma lines at nanomolar concentrations .

Orientations Futures

Quinazoline derivatives have shown a wide range of biological and pharmacological effects, making them a promising area for future research. With further modification, these compounds can be considered as potent antiproliferative agents . The development of novel and selective compounds as antiproliferative agents is one of the most significant targets in medicinal chemistry .

Propriétés

IUPAC Name |

4-(2,5-dimethoxyphenyl)-3,4,5,6-tetrahydro-1H-benzo[h]quinazoline-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2S/c1-23-13-8-10-17(24-2)16(11-13)19-15-9-7-12-5-3-4-6-14(12)18(15)21-20(25)22-19/h3-6,8,10-11,19H,7,9H2,1-2H3,(H2,21,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZPOYMYFQBXCKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2C3=C(C4=CC=CC=C4CC3)NC(=S)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]-N-2-naphthylacetamide](/img/structure/B4014748.png)

![11-(4-hydroxy-3-methoxy-5-nitrophenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4014769.png)

![1-(3-cyclohexen-1-ylmethyl)-4-[4-(methylthio)benzyl]piperazine oxalate](/img/structure/B4014805.png)

![11-[4-(methylthio)phenyl]-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4014810.png)

![1-(2-adamantyl)-4-[(4-chlorophenyl)sulfonyl]piperazine oxalate](/img/structure/B4014814.png)

![5-(2,5-dimethoxyphenyl)-4-(2-furoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4014815.png)

![11-(6-bromo-1,3-benzodioxol-5-yl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4014827.png)

![4-[(4-methyl-1-piperidinyl)sulfonyl]-N-(2-phenoxyethyl)benzamide](/img/structure/B4014833.png)

![N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B4014837.png)

![2-[1-(cyclohexylamino)ethylidene]-1-benzothiophen-3(2H)-one](/img/structure/B4014843.png)

![8,8-dimethyl-5-(3-phenoxyphenyl)-2-thioxo-2,3,5,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6(1H,7H)-dione](/img/structure/B4014850.png)